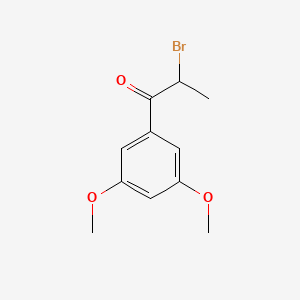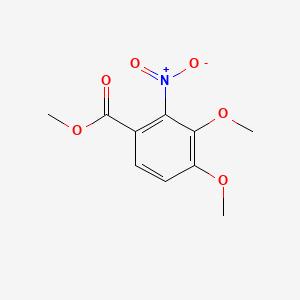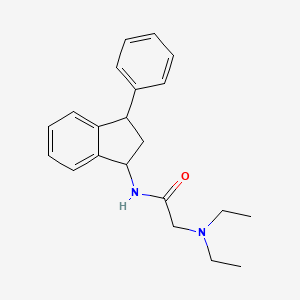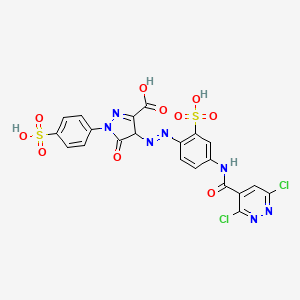
2-Bromo-1-(3,5-dimethoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(3,5-dimethoxyphenyl)propan-1-one: is an organic compound with the molecular formula C11H13BrO3 It is a brominated derivative of 1-(3,5-dimethoxyphenyl)propan-1-one, characterized by the presence of a bromine atom at the second carbon of the propanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3,5-dimethoxyphenyl)propan-1-one typically involves the bromination of 1-(3,5-dimethoxyphenyl)propan-1-one. This can be achieved by reacting the starting material with bromine in the presence of a suitable solvent such as chloroform or dichloromethane at room temperature. The reaction proceeds via electrophilic addition of bromine to the carbonyl compound, resulting in the formation of the desired brominated product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1-(3,5-dimethoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Reduction: 1-(3,5-dimethoxyphenyl)propan-1-ol.
Oxidation: 3,5-dimethoxybenzoic acid or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-1-(3,5-dimethoxyphenyl)propan-1-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing more complex molecules .
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. Researchers investigate its analogs for potential therapeutic applications, such as anti-inflammatory or anticancer agents .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its brominated structure may impart unique properties to the final products, such as enhanced stability or reactivity .
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(3,5-dimethoxyphenyl)propan-1-one depends on its specific application and the target molecule it interacts withThe compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one: Similar structure but with different substitution pattern on the aromatic ring.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Lacks the additional methoxy group at the 3-position.
2,5-Dimethoxy-4-bromoamphetamine: A substituted amphetamine with different pharmacological properties.
Uniqueness: The presence of both bromine and methoxy groups on the aromatic ring provides a distinct chemical profile compared to other similar compounds .
Eigenschaften
CAS-Nummer |
72661-28-0 |
|---|---|
Molekularformel |
C11H13BrO3 |
Molekulargewicht |
273.12 g/mol |
IUPAC-Name |
2-bromo-1-(3,5-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H13BrO3/c1-7(12)11(13)8-4-9(14-2)6-10(5-8)15-3/h4-7H,1-3H3 |
InChI-Schlüssel |
NQYOLEFQWBTGOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC(=CC(=C1)OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14477981.png)
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)






![Trimethyl[(trimethylsilyl)methyl]stibanium iodide](/img/structure/B14478013.png)


![Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14478032.png)
![(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate](/img/structure/B14478036.png)
![7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14478041.png)
